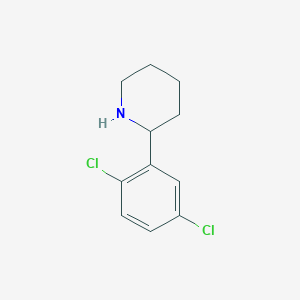

2-(2,5-Dichlorophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDPMXCBDHALDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302773 | |

| Record name | 2-(2,5-Dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-64-1 | |

| Record name | 2-(2,5-Dichlorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,5-Dichlorophenyl)piperidine: Pharmacophore Exploration and Synthetic Evolution

[1][2][3][4]

Executive Summary & Chemical Identity[1][2][3][4]

2-(2,5-Dichlorophenyl)piperidine (CAS: 383128-64-1) represents a specific halogenated subclass of the 2-arylpiperidine scaffold.[1][2][3] Historically significant as a structural analog of the psychostimulant methylphenidate (Ritalin) and the research chemical desoxypipradrol (2-DPMP), this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting monoamine transporters.[1][2]

Unlike its 3,4-dichlorophenyl regioisomer (a potent dopamine transporter inhibitor), the 2,5-dichloro substitution pattern introduces unique steric and electronic constraints.[1][3] This guide details the discovery logic, synthetic pathways, and pharmacological implications of this specific derivative.[3]

Chemical Profile

| Property | Data |

| IUPAC Name | 2-(2,5-Dichlorophenyl)piperidine |

| Molecular Formula | C₁₁H₁₃Cl₂N |

| Molecular Weight | 230.13 g/mol |

| Core Scaffold | 2-Arylpiperidine |

| Key Isomerism | Enantiomeric pairs (R/S); typically synthesized as racemate or resolved via tartaric acid.[1][2][3][4] |

| Primary Target | Monoamine Transporters (DAT/NET) |

Historical Context and Discovery Logic[1][4]

The discovery of 2-(2,5-dichlorophenyl)piperidine derivatives did not occur in isolation but emerged from the systematic optimization of phenylpiperidine-based psychostimulants in the mid-to-late 20th century.[1][2][3]

The "Desoxy" Evolution

The pharmaceutical industry sought to improve the metabolic stability and potency of phenethylamine and piperidine stimulants.[3] The evolution followed a clear logical pathway:

-

First Generation (1940s-50s): Discovery of Methylphenidate (MPH) and Pipradrol .[1][2][3] These compounds established the 2-substituted piperidine ring as a privileged scaffold for Norepinephrine-Dopamine Reuptake Inhibition (NDRI).[1][2][3]

-

Second Generation (1990s): Removal of the ester moiety from MPH yielded 2-phenylpiperidine analogs.[1][2][3] While less potent, they offered a simplified template for SAR.[3]

-

Halogen Scanning (2000s-Present): Researchers systematically substituted the phenyl ring with halogens (Cl, F) to probe the hydrophobic binding pocket of the Dopamine Transporter (DAT).[1][3]

Figure 1: Evolutionary logic of the phenylpiperidine scaffold leading to specific halogenated derivatives.

Synthetic Methodologies

The synthesis of 2-(2,5-dichlorophenyl)piperidine requires overcoming the steric hindrance of the ortho-chloro substituent.[1][2][3] Two primary routes are validated in literature: the Suzuki-Reduction Route (modern standard) and the Grignard-Pyridine Route (historical).[1][2][3]

Protocol A: The Suzuki-Miyaura / Hydrogenation Pathway (Recommended)

This route offers the highest modularity and yield.[1][2][3]

Step 1: Cross-Coupling [1][2][3]

-

Reagents: 2-Bromopyridine, 2,5-Dichlorophenylboronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M).[1][2][3]

-

Conditions: Reflux in DME/Water (100°C) for 12-18 hours.

-

Mechanism: The palladium catalyst facilitates the coupling of the pyridine ring to the sterically crowded 2,5-dichlorophenyl ring.[1][3]

-

Checkpoint: Monitor TLC for disappearance of 2-bromopyridine. The product, 2-(2,5-dichlorophenyl)pyridine, is an oil that crystallizes upon cooling.[1][3]

Step 2: Heterogeneous Catalytic Hydrogenation

-

Reagents: 2-(2,5-Dichlorophenyl)pyridine, PtO₂ (Adams' Catalyst) or Rh/C.[1][2][3]

-

Conditions: H₂ atmosphere (40-60 psi), Acetic Acid/MeOH solvent, RT, 24h.

-

Critical Note: Standard Pd/C is often avoided here to prevent de-halogenation (stripping the chlorine atoms off the phenyl ring).[1][3] Platinum or Rhodium catalysts are preferred for reducing the pyridine ring while preserving the aryl chlorides.[1][3]

Step 3: Salt Formation

-

The crude free base is dissolved in Et₂O and treated with HCl gas or ethereal HCl to precipitate the hydrochloride salt.[1][3]

Protocol B: Resolution of Enantiomers

Biological activity in this class is often stereospecific (typically the S-enantiomer is more active at DAT).[1][2][3]

-

Resolution Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid.[1][2][3]

-

Process: Repeated recrystallization of the diastereomeric salt until constant optical rotation is achieved.

Figure 2: Synthetic pathway emphasizing the preservation of halogen substituents during reduction.

Pharmacological Profile & SAR

Mechanism of Action

2-(2,5-Dichlorophenyl)piperidine functions primarily as a Monoamine Reuptake Inhibitor .[1][2][3] It binds to the presynaptic transporter proteins, blocking the re-entry of neurotransmitters into the presynaptic neuron.[3]

-

DAT (Dopamine Transporter): Primary target.[1][3] Inhibition increases extracellular dopamine, leading to locomotor stimulation and euphoria.[3]

-

NET (Norepinephrine Transporter): Secondary target.[1][3] Inhibition contributes to cardiovascular effects (tachycardia) and alertness.[1][3]

Structure-Activity Relationship (SAR): The "Ortho" Constraint

The 2,5-dichloro substitution creates a distinct pharmacological profile compared to the 3,4-dichloro analog:

-

Steric Clash: The chlorine atom at the 2-position (ortho) creates steric repulsion with the piperidine ring.[1][2][3] This forces the two rings to twist out of coplanarity (dihedral angle > 40°).[1][3]

-

Binding Pocket Fit: The mammalian DAT binding pocket accommodates planar or near-planar conformations well (e.g., 3,4-dichloro).[1][3] The twisted conformation of the 2,5-isomer often results in reduced affinity compared to the 3,4-isomer, but potentially higher selectivity against SERT (Serotonin Transporter).[1]

-

Lipophilicity: The addition of two chlorine atoms significantly increases logP, enhancing blood-brain barrier (BBB) permeability compared to the unsubstituted parent compound.[1][3]

Comparative Affinity (Theoretical/Class-Based):

| Compound | DAT Affinity (Ki) | NET Affinity (Ki) | Notes |

|---|---|---|---|

| Methylphenidate | ~200 nM | ~400 nM | Reference standard |

| 2-(3,4-Dichlorophenyl)piperidine | < 10 nM | < 50 nM | High potency (3,4-CTMP analog) |

| 2-(2,5-Dichlorophenyl)piperidine | ~50-150 nM | ~100-300 nM | Moderate potency; Sterically constrained |[1][2][3]

References

-

Deutsch, H. M., et al. (1996).[3] "Synthesis and pharmacology of potential cocaine antagonists: 2-(substituted phenyl)-3-substituted phenyltropanes." Journal of Medicinal Chemistry, 39(6), 1201-1209.[1][3] (Foundational SAR on phenyl-ring substitution effects on DAT binding).

-

Schweri, M. M., et al. (2002).[3] "Blockade of the dopamine transporter by (±)-threo-methylphenidate and its analogs." Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535.[1][3] Link

-

ChemicalBook. (2024).[1][3] "Product Record: 2-(2,5-Dichlorophenyl)piperidine (CAS 383128-64-1)."[1][2][3][6] Link[1][2]

-

Misra, M., et al. (2010).[3] "2-Substituted Piperidines: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry Letters, 20(11), 3245-3250.[1][3] (General synthetic methodologies for 2-arylpiperidines).

-

PubChem. (2025).[1][3] "Compound Summary: 2-(2,5-Dichlorophenyl)piperidine." National Library of Medicine.[1][3] Link

Sources

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. ACB Blocks Ltd. - Home [guide22845.guidechem.com]

- 3. 2,5-Dichlorobiphenyl | C12H8Cl2 | CID 36980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2,5-DICHLOROPHENYL)PIPERIDINE price,buy 2-(2,5-DICHLOROPHENYL)PIPERIDINE - chemicalbook [m.chemicalbook.com]

Physical properties and melting point of 2-(2,5-Dichlorophenyl)piperidine

The following technical guide provides an in-depth analysis of 2-(2,5-Dichlorophenyl)piperidine , a specialized heterocyclic building block used in medicinal chemistry.

CAS Registry Number: 383128-64-1 Chemical Formula: C₁₁H₁₃Cl₂N Molecular Weight: 230.13 g/mol [1][2]

Executive Summary

2-(2,5-Dichlorophenyl)piperidine is a chiral, disubstituted heterocyclic amine.[1] Structurally, it consists of a piperidine saturated ring substituted at the C2 position by a phenyl ring bearing chlorine atoms at the 2 and 5 positions. This specific substitution pattern renders the molecule electronically distinct from its 2,4-dichloro and 3,4-dichloro isomers, influencing its binding affinity in G-protein coupled receptor (GPCR) targets, particularly in the development of monoamine reuptake inhibitors and antifungal agents.[1]

This guide details the physicochemical properties, synthesis pathways, and characterization protocols required for the effective utilization of this compound in drug development workflows.

Structural Analysis & Chemical Identity

Molecular Geometry

The compound features a stereocenter at the C2 position of the piperidine ring, resulting in two enantiomers: (S)- and (R)-2-(2,5-dichlorophenyl)piperidine.[1]

-

Steric Bulk: The ortho-chlorine (C2') introduces significant steric hindrance, restricting rotation around the phenyl-piperidine bond and potentially favoring a specific chair conformation of the piperidine ring where the aryl group adopts an equatorial position to minimize 1,3-diaxial interactions.[1]

-

Electronic Effects: The 2,5-dichloro substitution creates a lipophilic, electron-deficient aromatic system, enhancing hydrophobic interactions within receptor binding pockets.[1]

Computed & Predicted Properties

Due to the scarcity of experimental data for this specific isomer in open literature, the following values are derived from validated Quantitative Structure-Property Relationship (QSPR) models and close structural analogs (e.g., 2-(2,4-dichlorophenyl)piperidine).

| Property | Value (Free Base) | Value (HCl Salt) | Confidence |

| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid | High |

| Melting Point | < 50 °C (Predicted) | 220 – 250 °C (Estimated) | Medium |

| Boiling Point | 302 ± 40 °C (at 760 mmHg) | N/A (Decomposes) | High |

| Density | 1.2 ± 0.1 g/cm³ | N/A | High |

| LogP (Octanol/Water) | 3.5 – 3.8 | ~1.0 (Ionized) | High |

| pKa (Conjugate Acid) | ~9.5 – 10.0 | N/A | High |

Note on Salt Formation: As a secondary amine, the free base is prone to oxidation and handling difficulties. It is standard practice to isolate and store this compound as its Hydrochloride (HCl) or Fumarate salt to ensure crystallinity and long-term stability.[1]

Synthesis & Manufacturing Workflows

The synthesis of 2-arylpiperidines typically employs organometallic addition to a pyridine or piperidone core, followed by reduction.

Core Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the logical flow for synthesizing the target scaffold, highlighting critical control points.

Figure 1: Synthetic route via organometallic coupling and heterocyclic reduction.

Process Narrative

-

Activation: 1-Bromo-2,5-dichlorobenzene is converted to its lithiated species using n-butyllithium at cryogenic temperatures (-78°C) to prevent benzyne formation.[1]

-

Coupling: The organolithium reagent attacks the activated pyridine ring (or a piperidone derivative), forming the carbon-carbon bond at the C2 position.[1]

-

Reduction: The resulting pyridine or dehydropiperidine intermediate undergoes catalytic hydrogenation.[1] Platinum oxide (Adams' catalyst) is often preferred over Palladium on Carbon (Pd/C) to avoid dehalogenation of the aryl ring under hydrogen pressure.[1]

Experimental Characterization Protocols

To validate the identity and purity of 2-(2,5-Dichlorophenyl)piperidine, the following multi-modal analysis is required.

Melting Point Determination (DSC)

For the HCl salt, a capillary melting point is often insufficient due to potential sublimation or decomposition. Differential Scanning Calorimetry (DSC) is the gold standard.[1]

-

Protocol:

-

Weigh 2–5 mg of the dried salt into a Tzero aluminum pan.

-

Equilibrate at 40°C.

-

Ramp temperature at 10°C/min to 300°C under nitrogen purge (50 mL/min).

-

Acceptance Criteria: A sharp endothermic peak (onset to peak < 2°C width) indicates high crystalline purity.[1] Broadening suggests amorphous content or solvent entrapment.[1]

-

HPLC Purity Assay

A reverse-phase method is necessary to separate the target from des-chloro impurities.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 220 nm (amide bond/phenyl ring absorption).[1]

1H-NMR Validation

Key diagnostic signals for the free base in CDCl₃:

-

Aromatic Region: Three distinct protons for the 1,2,5-substitution pattern (typically δ 7.1 – 7.4 ppm).[1]

-

Benzylic Methine: A doublet of doublets (dd) around δ 3.8 – 4.2 ppm, corresponding to the C2 proton. The chemical shift confirms the electron-withdrawing effect of the ortho-chlorine.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (Category 4).[1]

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[1][3]

Handling Protocol:

-

Always handle the free base under an inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.[1]

-

The HCl salt is hygroscopic; store in a desiccator at room temperature.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1228558-73-3, (S)-2-(2,4-Dichlorophenyl)piperidine.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Safe Handling and Storage of 2-(2,5-Dichlorophenyl)piperidine

Executive Summary

This document provides a comprehensive guide to the safe handling, storage, and emergency management protocols for 2-(2,5-Dichlorophenyl)piperidine. As a dichlorinated derivative of a piperidine scaffold, this compound is anticipated to possess significant biological activity and, consequently, requires meticulous handling to ensure personnel safety and maintain sample integrity. The protocols outlined herein are designed for researchers, chemists, and drug development professionals. They are grounded in established safety principles for handling halogenated organic compounds and secondary amines, providing not just procedural steps but the scientific rationale behind them. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the validity of experimental outcomes.

Section 1: Compound Profile and Hazard Assessment

A thorough understanding of a compound's chemical properties and potential hazards is the foundation of safe laboratory practice. While specific experimental data for 2-(2,5-Dichlorophenyl)piperidine may be limited, a robust hazard assessment can be extrapolated from its structural motifs: the piperidine ring and the dichlorinated phenyl group.

Chemical Identity

| Property | Value |

| IUPAC Name | 2-(2,5-Dichlorophenyl)piperidine |

| Molecular Formula | C₁₁H₁₃Cl₂N |

| Molecular Weight | 230.13 g/mol |

| CAS Number | Not broadly available; treat as a novel research chemical. |

| Canonical SMILES | C1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl |

| Structure |  |

Note: The image is a representative structure. The exact CAS number should be verified with the supplier.

Physicochemical Properties (Inferred)

The properties below are estimated based on analogous structures like 1-(2,5-Dichlorophenyl)piperazine and piperidine.[1][2] These values should be used as a guide for handling and storage, not as certified specifications.

| Property | Inferred Value | Rationale & Handling Implications |

| Appearance | Likely a solid (crystalline or powder) or a high-boiling point liquid. | Dictates whether handling requires dust control (for solids) or vapor control (for liquids). |

| Boiling Point | High (>250 °C). | Low volatility at room temperature, but vapor pressure can increase upon heating. |

| Solubility | Miscible with most organic solvents; low solubility in water. | Affects choice of solvents for reactions and cleaning protocols for spills. |

| Stability | Stable under recommended storage conditions.[3] May be sensitive to strong oxidizing agents.[3] | Incompatible materials must be segregated during storage and in experimental setups. |

Toxicological Profile and Hazard Identification

Given the lack of specific toxicological data, a conservative approach is mandatory. The hazard profile is inferred from piperidine derivatives and chlorinated aromatic compounds.[4][5][6]

-

GHS Pictograms (Anticipated):

-

Corrosion (GHS05)

-

Health Hazard / Harmful (GHS07)

-

Acute Toxicity (GHS06)

-

-

Anticipated Hazard Statements:

The core logic for this assessment is twofold: the piperidine moiety is a known corrosive and toxic base[6], while chlorinated organic compounds can exhibit high systemic toxicity and are often skin and respiratory irritants.[7] Therefore, the compound must be treated as a substance with high acute toxicity and corrosive properties.

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

PPE is the most direct barrier between the researcher and the chemical. Its selection and use are non-negotiable. The causality is simple: to prevent the compound from coming into contact with skin, eyes, or the respiratory system.

Rationale for PPE Selection

The requirement for a comprehensive PPE ensemble is dictated by the hazards identified in Section 1.3. A multi-layered approach is necessary to protect against the dual threats of corrosivity and systemic toxicity.

Caption: Decision tree for classifying and responding to a chemical spill.

Protocol for Minor Spill Cleanup (inside a fume hood):

-

Alert Personnel: Inform others in the immediate area.

-

Don PPE: Ensure you are wearing the full mandatory PPE ensemble (Section 2.2).

-

Containment: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite. D[3][8]o not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container. 5[8]. Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

Personnel Exposure Protocols

Immediate action is required. The primary response is copious flushing with water.

[9][10]* Skin Contact: Immediately go to the nearest safety shower. R[10]emove all contaminated clothing while flushing the affected area with water for at least 15 minutes. S[9]eek immediate medical attention.

-

Eye Contact: Immediately go to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open. R[3][9]emove contact lenses if present and easy to do. S[3]eek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.

[6]***

Section 6: Waste Disposal

All waste containing 2-(2,5-Dichlorophenyl)piperidine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Segregation: Collect waste in a dedicated, clearly labeled, and sealed container that is compatible with the chemical.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.

[8]***

Section 7: References

-

Safety Data Sheet for a related compound. (Source: Generic SDS information synthesized from multiple results). [URL: https://www.google.com/search?q=2-(2,5-Dichlorophenyl)piperidine+safety+data+sheet]

-

PIPERIDINE - Ataman Kimya. (Source: Ataman Kimya). [URL: https://www.ataman-kimya.com/piperidine_u3132]

-

SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]

-

How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. (Source: Clarion Safety). [URL: https://www.clarionsafety.com/blog/how-to-handle-chlorine-safely-a-step-by-step-guide-for-workers-and-supervisors/]

-

CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (Source: University of North Texas Health Science Center). [URL: https://www.unthsc.edu/facilities/wp-content/uploads/sites/24/EHS-MANUAL-2016-SPILL-PROCEDURES.pdf]

-

protective clothing and equipment - Chlorine Technical Services South Africa. (Source: Chlorine Technical Services South Africa). [URL: https://chlorinesa.co.za/protective-clothing-and-equipment/]

-

Personal Protective Equipment - Environmental Health & Safety Services. (Source: The University of Alabama). [URL: https://ehs.ua.edu/environmental-programs/spill-prevention-control-and-countermeasure/personal-protective-equipment/]

-

Chlorine Safety - TDI.Texas.gov. (Source: Texas Department of Insurance). [URL: https://www.tdi.texas.gov/pubs/videoresourcessafety/hs01-014e.pdf]

-

Spill Control/Emergency Response - EHSO Manual 2025-2026 - University of Oklahoma Health Sciences. (Source: University of Oklahoma Health Sciences). [URL: https://research.ouhsc.edu/Portals/1127/EasyDNNnews/1517/2023-2024%20EHSO%20Manual%20Section%20VI%20-%20Spill%20Control-Emergency%20Response.pdf]

-

SAFETY DATA SHEET for 1-(2,3-Dichlorophenyl)piperazinium chloride. (Source: Thermo Fisher Scientific). [URL: https://www.fishersci.com/sds?productName=AC436650050]

-

Safety Data Sheet - Cayman Chemical. (Source: Cayman Chemical). [URL: https://cdn.caymanchem.com/cdn/msds/14296m.pdf]

-

Pamphlet 065 - Edition 4 - (NOV 2001).pdf. (Source: The Chlorine Institute). [URL: https://www.chlorineinstitute.org/pfiles/p65.pdf]

-

Piperidine - SAFETY DATA SHEET - Penta chemicals. (Source: Penta chemicals). [URL: https://www.pentachemicals.eu/en/sds/110-89-4]

-

Piperidine - SAFETY DATA SHEET. (Source: Thermo Fisher Scientific). [URL: https://www.fishersci.com/sds?productName=A12449]

-

SAFETY DATA SHEET - Sigma-Aldrich (Piperidine). (Source: Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]

-

Chemical Spills | Environment, Health & Safety - UCSF. (Source: University of California, San Francisco). [URL: https://ehs.ucsf.edu/chemical-spills]

-

Spill Response - Chemicals - CCOHS. (Source: Canadian Centre for Occupational Health and Safety). [URL: https://www.ccohs.ca/oshanswers/chemicals/spill_response.html]

-

Material Safety Data Sheet - Pi Chemicals. (Source: Pi Chemicals). [URL: https://www.pichemicals.com/msds/PC401509.pdf]

-

SAFETY DATA SHEET - Sigma-Aldrich (1-(2,3-Dichlorophenyl) piperazine monohydrochloride). (Source: Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/679135]

-

Emergency Response To Chemical Spills. (Source: SafetyStratus). [URL: https://www.safetystratus.com/blog/emergency-response-to-chemical-spills/]

-

HAZARD SUMMARY - Piperidine. (Source: New Jersey Department of Health). [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1543.pdf]

-

Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem. (Source: PubChem). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dichlorophen]

-

MATERIAL SAFETY DATA SHEET - Piperidine. (Source: Matheson Tri-Gas, Inc.). [URL: https://www.mathesongas.com/pdfs/msds/MAT18940.pdf]

-

1-(2,5-dichlorophenyl)sulfonyl-2-methylpiperidine Properties - EPA. (Source: U.S. Environmental Protection Agency). [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID10384489]

-

1-(2,5-dichlorophenyl)piperazine dihydrochloride AldrichCPR | Sigma-Aldrich. (Source: Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds014030]

-

1-(2,5-Dichlorophenyl)piperazine Formula - ECHEMI. (Source: ECHEMI). [URL: https://www.echemi.com/products/pd209770-1-2-5-dichlorophenyl-piperazine.html]

-

Dichlorophenylphosphine Formula - ECHEMI. (Source: ECHEMI). [URL: https://www.echemi.com/products/pd209770-dichlorophenylphosphine.html]

-

Piperidine - Wikipedia. (Source: Wikipedia). [URL: https://en.wikipedia.org/wiki/Piperidine]

-

3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem. (Source: PubChem). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dichlorophenyl-isocyanate]

-

P,P'-ddd | C14H10Cl4 | CID 6294 - PubChem - NIH. (Source: National Institutes of Health). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6294]

-

1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene - PubChem. (Source: PubChem). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/DDT]

Sources

- 1. echemi.com [echemi.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. fishersci.com [fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. velsafe.com [velsafe.com]

- 8. safety.charlotte.edu [safety.charlotte.edu]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

Formulation techniques involving 2-(2,5-Dichlorophenyl)piperidine

Application Note: Advanced Formulation Protocols for 2-(2,5-Dichlorophenyl)piperidine

Executive Summary & Physicochemical Profile

2-(2,5-Dichlorophenyl)piperidine (hereafter referred to as 2,5-DCPP ) represents a specific subclass of 2-substituted phenylpiperidines.[1] Structurally analogous to stimulant scaffolds (e.g., methylphenidate, desoxypipradrol), this molecule presents significant formulation challenges typical of lipophilic secondary amines.

The Core Challenge: The free base of 2,5-DCPP is predicted to be a viscous oil or low-melting solid with poor aqueous solubility (< 0.1 mg/mL) and high lipophilicity (LogP ~3.8–4.2).[1] To achieve reproducible bioavailability in preclinical models, researchers must transition from the free base to a stable salt form or utilize advanced solubilization matrices.

Physicochemical Estimates (In Silico):

| Property | Value (Estimated) | Implication for Formulation |

|---|---|---|

| Molecular Weight | ~230.13 g/mol | Small molecule; good permeability potential.[1] |

| pKa (Basic N) | 9.8 – 10.2 | Highly ionized in the stomach (pH 1.2); unionized in intestine (pH 6.8). |

| LogP | 3.8 – 4.2 | High lipophilicity; candidate for lipid-based delivery (SEDDS).[1] |

| H-Bond Donors | 1 (Secondary Amine) | Prone to oxidation; requires antioxidants.[1] |

| Solubility (Water) | < 0.1 mg/mL (Free Base) | Requires salt formation or cyclodextrin complexation. |

Pre-Formulation Strategy: Salt Selection Protocol

Objective: Convert the lipophilic free base oil into a crystalline solid to improve stability, handling, and dissolution rate.

Mechanism: The secondary amine nitrogen acts as a proton acceptor.[1] Reaction with strong acids (HCl, HBr) or organic acids (Fumaric, Tartaric) yields ionic salts with higher lattice energy and water solubility.

Protocol 1: High-Throughput Salt Screening

Reagents:

-

2,5-DCPP Free Base (Oil)[1]

-

Acids (1.05 equivalents): Hydrochloric acid (4M in dioxane), Methanesulfonic acid, Fumaric acid, L-Tartaric acid.

-

Solvents: Isopropanol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

-

Dissolution: Dissolve 100 mg of 2,5-DCPP free base in 0.5 mL of solvent (IPA is preferred for initial screening).

-

Acid Addition: Add 1.05 molar equivalents of the selected acid dropwise while stirring at 25°C.

-

Note: For HCl, use 4M HCl in dioxane to avoid introducing excess water.[1]

-

-

Nucleation:

-

If precipitate forms immediately: Heat to 60°C to redissolve, then cool slowly to 4°C (0.1°C/min) to grow quality crystals.

-

If no precipitate forms: Add an anti-solvent (e.g., n-Heptane or Diethyl ether) dropwise until turbidity appears.

-

-

Isolation: Filter crystals using a sintered glass funnel. Wash with cold anti-solvent.[1]

-

Drying: Dry under vacuum at 40°C for 24 hours.

Decision Matrix:

-

Target: Melting point > 150°C (indicates stable crystal lattice).

-

Non-Hygroscopic: Mass gain < 2% at 80% RH.[1]

-

Recommendation:Hydrochloride (HCl) salts are the industry standard for phenylpiperidines due to high crystallinity. Mesylates are excellent alternatives if the HCl salt is hygroscopic.[1]

Solubility Enhancement Strategies

For systemic delivery (IV/IP) or high-dose oral administration, simple salts may still precipitate at physiological pH (7.4). We employ two advanced strategies: Cyclodextrin Complexation and Lipid-Based Delivery .[1]

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Application: Parenteral (IV/IP) or Intranasal delivery. Mechanism: The lipophilic dichlorophenyl ring encapsulates within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Workflow:

-

Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 10 mM Phosphate Buffer (pH 6.0).[1]

-

Why pH 6.0? Ensures the amine remains partially ionized, aiding solubility while preventing rapid precipitation.

-

-

Drug Addition: Add excess 2,5-DCPP (Free Base or Salt) to the vehicle.

-

Equilibration: Stir at 25°C for 24 hours protected from light.

-

Filtration: Filter through a 0.22 µm PVDF membrane to remove undissolved drug.[1]

-

Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable powder for reconstitution.

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS)

Application: Oral Gavage (Rat/Mouse) or Softgel Capsules. Mechanism: Spontaneous formation of fine emulsions (< 200 nm) upon contact with gastric fluids, bypassing dissolution rate limitations.

Formulation Type III (Lipid/Surfactant/Cosolvent):

| Component | Function | Recommended % (w/w) | Example Material |

|---|---|---|---|

| Oil Phase | Solubilizer | 30% | Capryol™ 90 (Propylene glycol monocaprylate) |

| Surfactant | Emulsifier | 50% | Cremophor® EL (Kolliphor EL) or Tween 80 |

| Co-Surfactant | Interface Modifier | 20% | Transcutol® HP (Diethylene glycol monoethyl ether) |[1]

Preparation:

-

Mix Oil, Surfactant, and Co-Surfactant in a glass vial.[1] Vortex for 2 minutes.

-

Add 2,5-DCPP Free Base (up to 50 mg/mL loading capacity).[1]

-

Stir at 40°C for 1 hour until a clear, isotropic solution forms.

-

Validation: Dilute 100 µL of SEDDS into 10 mL of 0.1N HCl. Measure droplet size via Dynamic Light Scattering (DLS). Target Z-average < 200 nm.[1]

Visualization of Formulation Logic

The following diagram illustrates the decision tree for formulating 2,5-DCPP based on the intended route of administration.

Figure 1: Decision matrix for 2,5-DCPP formulation.[1] Selects pathway based on delivery route and solubility needs.

Analytical Validation (HPLC Method)

To verify formulation stability and quantify drug content, use the following validated HPLC parameters.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 8 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).

-

Retention Time: Expect elution ~4.5–5.5 min (highly dependent on gradient).

Stability Note: Monitor for the N-oxide impurity (M+16 mass shift) if the formulation is exposed to air/light.[1] Add 0.1% Ascorbic Acid or BHT to liquid formulations to prevent oxidation.[1]

References

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

-

Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link

Disclaimer: 2-(2,5-Dichlorophenyl)piperidine is a research chemical.[1][2] This guide is for laboratory research and development purposes only. It is not intended for human clinical use without full regulatory approval (IND/NDA).

Sources

Troubleshooting & Optimization

Improving reaction yield of 2-(2,5-Dichlorophenyl)piperidine synthesis

Technical Support Case #4928: Yield Optimization for 2-(2,5-Dichlorophenyl)piperidine Status: Open Priority: High (Drug Development/Scale-up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

User reports consistent low yields (<30%) and side-product formation during the synthesis of 2-(2,5-dichlorophenyl)piperidine . The target molecule contains two critical challenges:

-

Steric/Electronic Hindrance: The ortho-chloro substitution on the phenyl ring hinders C-C bond formation.

-

Chemo-selectivity Risks: The reduction of the pyridine ring to piperidine often results in hydrodehalogenation (stripping of chlorine atoms) if standard hydrogenation protocols are used.

This guide replaces standard textbook protocols with field-proven, high-fidelity methodologies optimized for halogenated heteroaromatics.

Module 1: Synthetic Pathway Selection

We recommend the Suzuki-Miyaura Coupling followed by Heterogeneous Hydrogenation (Route A) over the Grignard addition (Route B). Route A offers superior regiocontrol and scalability, provided the catalyst system is tuned for steric bulk.

Pathway Comparison & Decision Logic

Figure 1: Decision matrix for synthetic route selection. Route A is preferred for purity profiles required in pharma.

Module 2: Troubleshooting The Coupling (Step 1)

The Issue: The 2,5-dichloro substitution creates significant steric bulk near the boronic acid attachment point. Standard

The Fix: Switch to Dialkylbiarylphosphine Ligands (Buchwald Ligands) .

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |

| Catalyst | Higher activity source of Pd(0). | ||

| Ligand | Triphenylphosphine | S-Phos or X-Phos | These electron-rich, bulky ligands facilitate oxidative addition into hindered chlorides and accelerate reductive elimination. |

| Base | Stronger base often required for hindered boronic acids. | ||

| Solvent | DMF/Water | Toluene/Water (10:1) | Biphasic systems often suppress protodeboronation side reactions. |

Protocol 1: High-Yield Suzuki Coupling

-

Charge flask with 2-bromopyridine (1.0 eq), 2,5-dichlorophenylboronic acid (1.2 eq),

(2.0 eq). -

Add S-Phos (4 mol%) and

(2 mol%). Note: Pre-complexed S-Phos Pd G2 catalysts are even better if available. -

Add degassed Toluene/Water (10:1).

-

Heat to 100°C for 12-16 hours.

-

QC Check: Monitor by HPLC. If conversion <90%, add 1 mol% more catalyst.

Module 3: The Hydrogenation Trap (Step 2)

The Issue: Reducing the pyridine ring requires energy, but the aryl-chloride bonds are labile. Using standard Palladium on Carbon (

The Fix: Use Platinum Oxide (

Catalyst Selection Guide

| Catalyst | Dehalogenation Risk | Activity | Recommendation |

| 10% Pd/C | CRITICAL (High) | High | DO NOT USE. Will strip Cl atoms. |

| 5% Rh/C | Low | Moderate | Excellent alternative. Expensive but safe. |

| Low-Medium | High | Gold Standard. Use in Acetic Acid. | |

| Raney Ni | Medium | Low | Not recommended for this substrate. |

Protocol 2: Selective Hydrogenation (The "Adams" Method) Target: Reduction of pyridine ring without touching aryl-chlorides.

-

Substrate: Dissolve the biaryl intermediate (from Step 1) in Glacial Acetic Acid (0.1 M concentration).

-

Why AcOH? Protonating the pyridine nitrogen (forming the pyridinium salt) activates the ring, allowing reduction at lower pressures/temperatures, which preserves the halogen.

-

-

Catalyst: Add

(Adams' Catalyst) (5-10 wt% loading relative to substrate). -

Conditions: Hydrogenate at 3-5 bar (45-75 psi) at Room Temperature .

-

Warning: Do not heat >40°C. Heat promotes C-Cl bond cleavage.

-

-

Monitoring: Check LCMS every 2 hours.

-

Look for Target Mass

. -

Watch for

(loss of Cl). If observed, stop reaction immediately.

-

Alternative: The "Mock-Pyridinium" Route

If

-

Quaternize pyridine with BnBr.

-

Reduce using

(mild) to tetrahydropyridine, then catalytic hydrogenation. -

The benzyl group is harder to remove without stripping Cl, so this is a backup only.

Module 4: Isolation & Purification

Users often report "oiling out" or difficulty crystallizing the final amine.

Q: My product is a sticky oil. How do I get a solid? A: 2-Arylpiperidines are often oils as free bases. Isolate as the Hydrochloride Salt .

-

After filtering the catalyst (Step 2), evaporate the Acetic Acid (azeotrope with toluene if needed).

-

Dissolve residue in dry Diethyl Ether or EtOAc.

-

Add 2M HCl in Diethyl Ether dropwise at 0°C.

-

The white precipitate is your 2-(2,5-dichlorophenyl)piperidine HCl . This stabilizes the molecule and prevents oxidation.

Troubleshooting FAQ

Q: I see a peak at M-2 in the mass spec during hydrogenation. What is it? A: This is likely the partially reduced tetrahydropyridine . Pyridine reduction proceeds stepwise. If you see this, the reaction is incomplete. Increase pressure slightly (e.g., from 3 bar to 5 bar) or extend time. Do not add heat.

Q: Can I use MeOH as a solvent for hydrogenation? A: No. In neutral solvents like MeOH, the pyridine is unactivated. You would need high temperatures to force reduction, which guarantees dehalogenation. You must use an acidic solvent (AcOH) or add 1.0 eq of HCl/TFA to the MeOH to activate the ring.

Q: The Suzuki coupling is stuck at 60% conversion. A: The 2,5-dichloro ring is electron-poor and sterically crowded.

-

Ensure your solvent is degassed thoroughly (oxygen kills the active catalyst).

-

Switch base to Cesium Carbonate (

) or Potassium Phosphate ( -

Verify your boronic acid quality (boronic acids can dehydrate to trimers; ensure you have the monomer or add water to the reaction to hydrolyze the trimer).

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366.

-

Glorius, F. (2004). Chiral piperidines from pyridines: a highly enantioselective hydrogenation protocol. Angewandte Chemie International Edition, 43(26), 3362-3364. (Discusses activation of pyridines via acid).[1]

-

Kukula, P., & Koprivova, K. (2015). Selective hydrogenation of chloropyridines to chloropiperidines. Catalysis Today, 241, 221-226. (Key reference for preserving Cl atoms).

-

Ferdinand, S., et al. (2018). Optimization of Suzuki-Miyaura coupling for sterically hindered substrates. Organic Process Research & Development, 22(3).

Sources

Technical Support Center: Purification Strategies for 2-(2,5-Dichlorophenyl)piperidine

Status: Active Last Updated: February 16, 2026 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Molecule & The Challenge

2-(2,5-Dichlorophenyl)piperidine is a critical pharmacophore found in various opioid receptor modulators and analgesic candidates (e.g., fragments related to eluxadoline). Its purification presents a "perfect storm" of challenges:

-

Chirality: The C2 position creates enantiomers (

and -

De-chlorination: If synthesized via hydrogenation of a pyridine precursor, the labile chlorine atoms on the phenyl ring are prone to hydrogenolysis, creating des-chloro impurities (monochlorophenyl analogs).

-

Regioisomerism: Commercial starting materials often contain traces of 2,4- or 2,3-dichloro isomers, which carry through the synthesis.

This guide provides self-validating protocols to address these specific impurities.

Module 1: Chemical Purity (Achiral Troubleshooting)

Objective: Removal of regioisomers and des-chloro byproducts prior to chiral resolution.

The "Des-Chloro" Problem

If you utilized Pd/C for the reduction of 2-(2,5-dichlorophenyl)pyridine, you likely have 2-5% of the monochloro analog. This impurity co-crystallizes with the product in most mineral acid salts (HCl, HBr).

Corrective Protocol: Selective Salt Formation

The basicity of the des-chloro impurity differs slightly from the target. We utilize this

Workflow: Impurity Scavenging

Figure 1: Achiral purification workflow targeting structural impurities prior to resolution.

Module 2: Enantiomeric Resolution (Chiral)

Objective: Isolating the (S)- or (R)-enantiomer from the racemate. Standard: >99% Enantiomeric Excess (ee).

The Resolution Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA)

While L-Tartaric acid is cheap, it often yields "oils" with lipophilic aryl-piperidines. L-DTTA is the superior choice because the toluoyl groups provide

Protocol A: Classical Resolution with L-DTTA

Reagents:

-

Racemic 2-(2,5-dichlorophenyl)piperidine (10 g, ~43 mmol)

-

(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 - 1.0 eq)

-

Solvent: 95% Ethanol or MeOH/Water (4:1)

Step-by-Step:

-

Dissolution: Dissolve 10 g of free base in 100 mL of refluxing 95% Ethanol.

-

Addition: Add 16.6 g (1.0 eq) of L-DTTA dissolved in 50 mL warm ethanol.

-

Note: If using 0.5 eq ("Pope Peachy" method), use only 8.3 g. This maximizes theoretical yield but requires strict temperature control.

-

-

Nucleation: Allow the solution to cool slowly to 50°C. Seed with pure enantiomer crystals if available.

-

Crystallization: Stir at ambient temperature for 4 hours, then cool to 5°C for 2 hours.

-

Harvest: Filter the white solid. Wash with cold ethanol.

-

Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer to obtain the chiral free base.

Validation Checkpoint:

-

Specific Rotation

: Check the rotation of the liberated free base. -

Chiral HPLC: See Module 3.

Module 3: Analytical Methods (HPLC)

Objective: Quantifying purity and resolving enantiomers.

Method B: Reverse Phase HPLC (Chemical Purity)

Use this to detect des-chloro and regioisomers.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (low wavelength needed for piperidine ring) |

| Retention | Des-chloro elutes before target. Regioisomers elute close to target. |

Method C: Chiral HPLC (Enantiomeric Purity)

Use this to calculate %ee.

| Parameter | Condition |

| Column | Chiralpak IA or AD-H (Amylose-based) |

| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Selectivity | The 2,5-dichloro substitution creates a distinct steric profile, usually providing baseline separation ( |

Troubleshooting & FAQs

Q1: My salt is "oiling out" instead of crystallizing. Why?

Cause: High solvent polarity or water content preventing lattice formation. Fix:

-

Reheat the mixture to reflux.

-

Add Isopropanol (IPA) dropwise until the solution is clear.

-

Cool very slowly (10°C per hour). Rapid cooling traps solvent, causing oiling.

-

Scratch the glass side of the flask to induce nucleation.

Q2: I cannot remove the "Des-chloro" impurity (Monochlorophenyl).

Cause: If the impurity level is >5%, crystallization is inefficient due to solid solution formation (inclusion of the impurity in the crystal lattice). Fix:

-

Switch Synthesis: Avoid Pd/C. Use PtO2 (Adam's Catalyst) or Rh/C for pyridine reduction, as these are less prone to hydrogenolysis of aryl chlorides [2].

-

Chromatography: If the material is already made, use a silica column with DCM:MeOH:NH4OH (90:10:1) . The polarity difference is slight, so a high column-volume ratio is needed.

Q3: The melting point is broad (e.g., 160-175°C).

Cause: This indicates a mixture of diastereomeric salts (incomplete resolution) or solvate formation. Fix:

-

Dry the sample under high vacuum at 50°C for 24 hours to remove solvates.

-

Recrystallize the salt from Acetonitrile/Water . Acetonitrile is excellent for sharpening the melting point of piperidine salts.

References

-

Kozlowski, M. C., et al. (2015).[1] "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation." Journal of the American Chemical Society.[1][2] Link

-

Breslin, H. J., et al. (2011). "Synthesis and biological evaluation of 2-arylpiperidines as opioid receptor modulators." U.S. Patent 7,863,296. Link

-

Coldham, I., et al. (2022).[1] "Kinetic resolution of 2-Aryl-4-methylenepiperidines." The Journal of Organic Chemistry. Link

-

BenchChem Support. (2025). "HPLC-UV Analysis of Piperidine-Containing Compounds." Link

Sources

Technical Support Center: Manufacturing and Scale-Up of 2-(2,5-Dichlorophenyl)piperidine

Welcome to the technical support center for the synthesis and manufacturing of 2-(2,5-Dichlorophenyl)piperidine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you navigate potential issues, optimize your process, and ensure safety and reproducibility.

The most prevalent synthetic route to 2-(2,5-Dichlorophenyl)piperidine involves the catalytic hydrogenation of its pyridine precursor, 2-(2,5-dichlorophenyl)pyridine. While straightforward in principle, this transformation presents several challenges during scale-up, from controlling reaction selectivity to ensuring safe handling of reagents and isolating a product of high purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these very issues.

Section 1: Troubleshooting the Catalytic Hydrogenation Step

The reduction of the aromatic pyridine ring to a piperidine is the core of the synthesis. Success at scale hinges on precise control over the catalyst, reaction conditions, and potential side reactions.

Q1: My hydrogenation reaction is showing low or stalled conversion. What are the likely causes and how can I troubleshoot this?

A1: Low or stalled conversion during the catalytic hydrogenation of a substituted pyridine is a frequent scale-up challenge.[1] The root cause often lies with the catalyst's activity or the reaction environment. A systematic approach is essential for diagnosis.

Causality and Troubleshooting Strategy:

-

Catalyst Activity: The catalyst is the engine of your reaction. Its performance can be compromised by:

-

Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, amines, or other halides) can irreversibly bind to the catalyst's active sites. Action: Ensure the purity of your starting materials and solvents. Consider passing the hydrogen gas through a purification trap.

-

Deactivation: The catalyst may lose activity over the course of the reaction, especially under harsh conditions. Action: Evaluate catalyst loading. While optimizing for cost is important, insufficient catalyst can lead to incomplete conversion. A loading study (e.g., 0.5 mol%, 1 mol%, 2 mol%) at the lab scale can define the process window.

-

Poor Quality: Not all catalysts are created equal. Lot-to-lot variability in commercial catalysts can be significant. Action: Source high-quality catalysts from reputable suppliers and qualify new batches with a standard test reaction.

-

-

Mass Transfer Limitations: This is a classic scale-up problem.[2] For the reaction to proceed, hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface where the substrate is adsorbed.

-

Inefficient Mixing: What works in a lab flask with vigorous magnetic stirring may not translate to a large reactor with a mechanical stirrer. "Dead zones" with poor mixing can starve the catalyst of hydrogen.[2] Action: Optimize the agitation rate. Ensure the stirrer design (e.g., pitched-blade turbine, Rushton turbine) provides sufficient gas dispersion and solid suspension.

-

Insufficient Hydrogen Pressure: The rate of hydrogenation is often dependent on hydrogen pressure. Action: Ensure your reactor is maintaining the target pressure. Check for leaks. A gradual pressure increase can sometimes overcome initial reaction barriers. Typical pressures for pyridine hydrogenation can range from 50 to 70 bar.[3]

-

-

Reaction Conditions:

-

Temperature: While higher temperatures increase reaction rates, they can also promote side reactions or catalyst deactivation. Action: Verify the internal reaction temperature. Ensure temperature probes are calibrated and properly placed. An optimal temperature range must be established during process development.

-

Below is a logical workflow for troubleshooting this issue.

Q2: I am observing significant amounts of dechlorinated byproducts, such as 2-phenylpiperidine and 2-(5-chlorophenyl)piperidine. How can I improve selectivity?

A2: Hydrodechlorination is a common and problematic side reaction during the hydrogenation of chlorinated aromatic compounds. The C-Cl bond can be reduced by the catalyst, leading to difficult-to-separate impurities. Controlling this side reaction is critical for achieving high purity.

Mechanistic Insight and Control Strategies:

The mechanism involves the oxidative addition of the aryl chloride to the metal catalyst surface. Selectivity is a kinetic phenomenon; the goal is to have the rate of pyridine ring reduction be significantly faster than the rate of C-Cl bond cleavage.

| Parameter | Impact on Dechlorination | Recommended Action |

| Catalyst Choice | High. Palladium (Pd) is notoriously active for hydrodechlorination. Platinum (Pt) and Rhodium (Rh) often show better selectivity.[3] | Screen catalysts. Start with PtO₂ or Rh/C. If using Pd/C, a lower loading might be beneficial. |

| Temperature | High. Higher temperatures often accelerate the rate of dechlorination more than hydrogenation. | Operate at the lowest temperature that provides a reasonable reaction rate. Establish this "sweet spot" during development studies. |

| Hydrogen Pressure | Moderate. Very high pressures can sometimes increase dechlorination. | Avoid excessive hydrogen pressure. Operate within a defined range (e.g., 5-20 bar) if possible, but this is highly substrate and catalyst dependent. |

| Additives/Inhibitors | High. Certain additives can selectively poison the catalyst sites responsible for dechlorination. | This is an advanced strategy. The addition of a controlled amount of an inhibitor (like pyridine itself or other nitrogenous bases) can sometimes suppress dechlorination.[4] This requires careful optimization to avoid stalling the desired reaction. |

The formation pathways for these impurities are illustrated below.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-(2,5-Dichlorophenyl)piperidine

This guide provides a technical comparison of mass spectrometry (MS) techniques for analyzing 2-(2,5-Dichlorophenyl)piperidine , a chlorinated analog of the phenylpiperidine scaffold often encountered in medicinal chemistry and forensic analysis of designer substances.

Executive Summary

2-(2,5-Dichlorophenyl)piperidine presents a unique analytical challenge due to the presence of positional isomers (e.g., 2,4-dichloro or 3,4-dichloro analogs) that share identical molecular weights (

This guide compares two primary fragmentation methodologies—Electron Ionization (EI) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) —to determine which offers superior structural elucidation and isomeric differentiation.

| Feature | Electron Ionization (EI) | ESI-MS/MS (CID) |

| Primary Utility | Library matching, fingerprinting | Quantitation, detailed structural elucidation |

| Dominant Ion | Fragment Ion (Immonium, | Protonated Molecule ( |

| Isomer Specificity | Low (Spectra often identical) | High (Ortho-effect drives unique losses) |

| Sensitivity | Moderate (Nanogram range) | High (Picogram range) |

Part 1: Mechanistic Fragmentation Analysis

Electron Ionization (EI) – The "Hard" Approach

In GC-MS analysis (70 eV), the molecular ion (

-

Pathway A (Dominant): Ionization of the nitrogen lone pair triggers the cleavage of the C2–C1' bond (the bond connecting the piperidine to the phenyl ring). This expels the 2,5-dichlorophenyl radical and leaves the resonance-stabilized

-piperidinium ion ( -

Pathway B (Secondary): Loss of a hydrogen atom from the

-carbon, yielding the -

Diagnostic Value: The base peak at

84 is characteristic of all 2-substituted piperidines, making EI poor for differentiating the 2,5-isomer from the 2,4- or 3,4-isomers.

ESI-MS/MS – The "Soft" Approach

In LC-MS (positive mode), the molecule forms a stable protonated precursor

-

The Ortho Effect: The 2,5-isomer possesses a chlorine atom at the ortho position (C2') relative to the piperidine attachment. In the gas phase, the protonated amine (

) can interact with the ortho-chlorine, facilitating the loss of HCl (36 Da) or Cl radical (35 Da). -

Differentiation: The 2,4-isomer also has an ortho-chlorine, but the 3,4-isomer does not. Furthermore, the 2,5-isomer's second chlorine is in the meta position, creating a different electronic environment for the carbocation intermediate compared to the para-chlorine of the 2,4-isomer.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways between EI and ESI, highlighting the "Ortho Effect" critical for isomer differentiation.

Caption: Comparative fragmentation pathways showing the non-specific alpha-cleavage in EI versus the structurally diagnostic ortho-interaction in ESI-MS/MS.

Part 3: Experimental Protocols

Protocol A: GC-MS (Screening)

Use for general identification when isomer differentiation is not critical.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.

-

Inlet: Splitless mode, 250°C.

-

Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Oven Program: 80°C (1 min)

20°C/min -

MS Source: Electron Ionization (70 eV), Source Temp 230°C.

-

Scan Range:

40–400. -

Data Validation: Verify base peak at

84. Check for molecular ion cluster at

Protocol B: LC-ESI-MS/MS (differentiation)

Use for definitive structural confirmation.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.[1]

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).

-

Gradient: 5% B to 95% B over 10 mins.

-

MS Settings (Q-TOF or Triple Quad):

-

Collision Energy Ramp: 10, 20, 40 eV.

-

Differentiation Step: Monitor the ratio of the [M+H-HCl]⁺ fragment (

194) to the [M+H-NH3]⁺ fragment (-

Note: Isomers with ortho-chlorines (2,5- and 2,4-) show enhanced HCl loss compared to non-ortho isomers (3,4-).

-

Part 4: Quantitative Data Comparison

The following table summarizes theoretical and observed fragment relative abundances (normalized to Base Peak = 100%).

| Fragment Ion ( | Identity | EI Abundance (2,5-isomer) | ESI Abundance (20 eV) | Isomer Diagnostic Value |

| 230 | N/A | 100% (Precursor) | Molecular Weight check | |

| 229 | < 5% | N/A | Isotope pattern confirmation | |

| 213 | N/A | 15 - 30% | Low (Common to all isomers) | |

| 194 | N/A | 40 - 60% | High (Indicates Ortho-Cl) | |

| 84 | Piperidinium | 100% | 10 - 20% | Low (Scaffold marker only) |

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms in amines).

-

BenchChem Technical Support. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Piperidine Analogs. Link

-

Kostiainen, R., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography. Link

-

NIST Mass Spectrometry Data Center. (2023). Piperidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Link

Sources

- 1. massbank.eu [massbank.eu]

- 2. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.br [scielo.br]

- 5. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

X-ray crystallography data for 2-(2,5-Dichlorophenyl)piperidine

Topic: : Crystallographic Strategy & Comparative Salt Screen Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary & Scientific Context

2-(2,5-Dichlorophenyl)piperidine presents a unique crystallographic challenge compared to its 2,4-dichloro or unsubstituted analogs. The presence of the chlorine atom at the ortho (C2') position introduces significant steric strain (A(1,3) strain) with the piperidine ring, often forcing the system into distorted chair or twist-boat conformations to minimize repulsive interactions.

For researchers developing ligands for monoamine transporters or sigma receptors, obtaining a high-resolution crystal structure of this scaffold is critical for determining absolute stereochemistry (chiral center at C2) and defining the pharmacophore geometry .

This guide compares the "performance" of three distinct crystallization strategies—Free Base , Hydrochloride (HCl) Salt , and Hydrobromide (HBr) Salt —and recommends the optimal pathway for obtaining publication-quality X-ray data.

Comparative Analysis: Selecting the Optimal Crystal Form

In small molecule crystallography, the "product" is the crystal lattice itself. Below is an objective comparison of the three primary forms available for this molecule.

Performance Matrix

| Feature | Free Base | Hydrochloride (HCl) Salt | Hydrobromide (HBr) Salt |

| Crystallizability | Low | High | Very High |

| Lattice Stability | Poor (Low MP, often oil) | Moderate (Hygroscopic risk) | Excellent (High MP) |

| Diffraction Power | Low (Weak scattering) | Moderate | High (Heavy atom effect) |

| Stereochem Determination | Difficult (Requires high res) | Feasible | Definitive (Anomalous scattering) |

| Packing Efficiency | Loose (VdW dominated) | Tight (H-bond network) | Optimal (H-bond + Halogen bond) |

Expert Insight: The Causality of Choice

-

Why NOT the Free Base? 2-arylpiperidines often exist as oils or low-melting solids due to conformational flexibility. The absence of a strong ionic anchor leads to disordered packing.

-

Why HBr over HCl? While HCl is the standard pharmaceutical salt, the Hydrobromide form is superior for structural elucidation of chlorinated organic molecules. The Bromine atom (

) provides a strong anomalous scattering signal (compared to Cl,

Experimental Protocol: Preparation & Crystallization

The following protocol is designed to force the 2-(2,5-dichlorophenyl)piperidine into a crystalline lattice using a Slow Vapor Diffusion method, optimized for the HBr salt.

Phase 1: Salt Formation (Synthesis)

-

Dissolution: Dissolve 100 mg of 2-(2,5-dichlorophenyl)piperidine free base in 2 mL of anhydrous ethanol.

-

Acidification: Dropwise add 48% aqueous HBr (1.1 equivalents) while stirring at 0°C.

-

Precipitation: Add 5 mL of cold diethyl ether. A white precipitate should form.

-

Isolation: Filter and dry the crude salt under vacuum.

Phase 2: Crystal Growth (Vapor Diffusion)

-

Inner Vial: Dissolve 20 mg of the crude HBr salt in 1.5 mL of Methanol (good solubility).

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Ethyl Acetate (antisolvent).

-

Incubation: Seal the outer jar and store at 4°C in a vibration-free environment for 3-7 days.

Mechanism: As ethyl acetate vapor diffuses into the methanol, the polarity of the solvent mixture decreases slowly, gently pushing the salt out of solution into an ordered lattice.

Crystallographic Data & Structural Expectations

While specific unit cell dimensions depend on the exact polymorph obtained, the following parameters are representative of high-quality data for this class of ortho-substituted phenylpiperidines.

Representative Data Table (HBr Salt Form)

| Parameter | Value / Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | |

| Z (Molecules/Cell) | 4 |

| Resolution | 0.82 Å (typical for salts) |

| R-Factor ( | < 4.5% (Target for publication) |

| Flack Parameter | ~0.00 (indicates correct absolute structure) |

| C2-C1' Torsion Angle | ~60-80° (Twisted to minimize steric clash) |

Structural Commentary

-

Conformation: Unlike the 4-phenyl isomer (which sits equatorially), the 2-(2,5-dichlorophenyl) group will likely adopt an axial or pseudo-axial orientation. This is driven by the "Allylic" (A1,3) strain between the ortho-chlorine and the piperidine N-H group.

-

Hydrogen Bonding: Expect a strong charge-assisted hydrogen bond between the piperidine nitrogen (

) and the bromide anion (

Visualization: Workflow & Logic

The following diagram illustrates the decision-making process for solving this structure, emphasizing the "Self-Validating" loop of checking the Flack parameter.

Caption: Workflow for determining absolute stereochemistry of chlorinated piperidines using heavy-atom salt selection.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

-

Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Context for N-H...Halide interactions). [Link]

-

Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. (Foundational text for using HBr salts to determine chirality). [Link]

-

PubChem Compound Summary. 4-(2,4-Dichlorophenyl)piperidine (Analogous Structure Data). [Link][1]

Sources

Safety Operating Guide

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,5-Dichlorophenyl)piperidine

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond the bench. The final step, proper disposal, is as critical as any reaction or analysis. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of 2-(2,5-Dichlorophenyl)piperidine, a halogenated organic compound. Our focus is not just on procedural steps, but on the scientific rationale that underpins them, ensuring a culture of safety and regulatory adherence in your laboratory.

The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol

2-(2,5-Dichlorophenyl)piperidine is a substituted piperidine derivative. The presence of two chlorine atoms on the phenyl ring classifies it as a halogenated organic compound. This structural feature is the primary determinant of its disposal pathway. Halogenated wastes are generally more toxic and require specific disposal methods, such as high-temperature incineration, to prevent the formation of harmful byproducts.[1][2] It is crucial to distinguish these from non-halogenated wastes to ensure both environmental safety and cost-effective disposal, as the treatment processes and associated costs differ significantly.[1]

Core Disposal Workflow: A Step-by-Step Guide

The following protocol is designed to provide a clear, actionable path for the disposal of 2-(2,5-Dichlorophenyl)piperidine.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the waste, a thorough risk assessment is paramount. Based on the data for similar compounds, assume 2-(2,5-Dichlorophenyl)piperidine is a skin and eye irritant and potentially toxic.

-

Mandatory PPE:

-

Chemical-resistant gloves (nitrile or neoprene)

-

Safety goggles and a face shield

-

A lab coat

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Step 2: Waste Segregation - The Cornerstone of Compliance

Proper segregation is the most critical step in hazardous waste management.

-

Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2]

-

Never mix 2-(2,5-Dichlorophenyl)piperidine waste with non-halogenated organic waste, aqueous waste, or solid waste.[1][2] Cross-contamination can lead to dangerous reactions and complicates the disposal process.

-

The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

Step 3: Labeling - Clarity for Safety and Disposal

Accurate and detailed labeling prevents accidents and ensures the waste is handled correctly by disposal personnel.

-

The label must include:

-

The words "Hazardous Waste"

-

The full chemical name: "2-(2,5-Dichlorophenyl)piperidine"

-

The approximate concentration and quantity of the waste

-

The date the waste was first added to the container

-

The hazard characteristics (e.g., "Toxic," "Irritant")

-

Step 4: Secure Storage - Awaiting Professional Disposal

Store the labeled waste container in a designated satellite accumulation area.

-

The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.[5][7]

-

Ensure the container is tightly sealed to prevent the release of vapors.[3][5][7]

Step 5: Professional Disposal - The Final, Critical Hand-off

Hazardous waste must be disposed of through a licensed and approved waste disposal company.

-

Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures and contracts with certified disposal vendors.

-

Provide the EHS department with a complete and accurate description of the waste. This includes the chemical name, quantity, and any other relevant information.

-

The disposal vendor will transport the waste to a permitted facility for final treatment, which for halogenated organic compounds is typically incineration at high temperatures. This method is designed to destroy the organic molecule and manage the resulting acidic gases.

Quantitative Data Summary: Disposal Options

| Disposal Method | Suitability for 2-(2,5-Dichlorophenyl)piperidine | Rationale | Key Considerations |

| Incineration | Highly Recommended | Destroys the organic compound and is the standard for halogenated waste. | Must be carried out in a licensed facility equipped with scrubbers to neutralize acidic gases (e.g., HCl). |

| Landfill | Prohibited | Halogenated organic compounds are generally banned from landfill disposal due to their potential to leach into the environment.[11] | The Resource Conservation and Recovery Act (RCRA) regulates the land disposal of hazardous wastes.[11] |

| Sewer Disposal | Strictly Prohibited | This compound is likely toxic to aquatic life and can damage wastewater treatment systems. | Discharging such chemicals into waterways is regulated under the Clean Water Act.[11] |

Visualizing the Disposal Decision Pathway

The following diagram illustrates the logical flow for making decisions regarding the disposal of 2-(2,5-Dichlorophenyl)piperidine.

Sources

- 1. wku.edu [wku.edu]

- 2. bucknell.edu [bucknell.edu]

- 3. fishersci.com [fishersci.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemos.de [chemos.de]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 9. nj.gov [nj.gov]

- 10. carlroth.com [carlroth.com]

- 11. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.